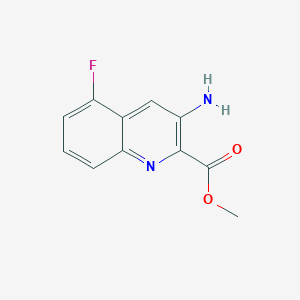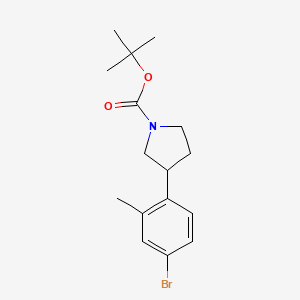
1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a 4-bromo-2-methylphenyl group attached to the third carbon of the pyrrolidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 4-Bromo-2-Methylphenyl Group: This step involves a substitution reaction where the 4-bromo-2-methylphenyl group is introduced to the third carbon of the pyrrolidine ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromo-2-methylphenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the pyrrolidine ring.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids for deprotection, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine has several scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives and their interactions with various biological targets.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels, through binding interactions that modulate their activity. The presence of the Boc protecting group and the 4-bromo-2-methylphenyl group can influence the compound’s binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(4-chloro-2-methylphenyl)pyrrolidine: Similar structure but with a chlorine atom instead of a bromine atom.
1-Boc-3-(4-fluoro-2-methylphenyl)pyrrolidine: Similar structure but with a fluorine atom instead of a bromine atom.
1-Boc-3-(4-iodo-2-methylphenyl)pyrrolidine: Similar structure but with an iodine atom instead of a bromine atom.
The uniqueness of this compound lies in the specific electronic and steric effects imparted by the bromine atom, which can influence its reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C16H22BrNO2 |
|---|---|
Peso molecular |
340.25 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-11-9-13(17)5-6-14(11)12-7-8-18(10-12)15(19)20-16(2,3)4/h5-6,9,12H,7-8,10H2,1-4H3 |
Clave InChI |
IYEPVVQXTQXFNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)C2CCN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


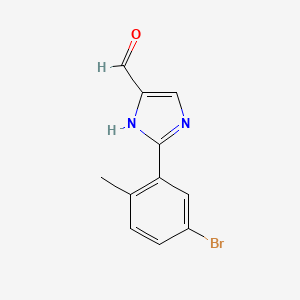
![8-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13680947.png)

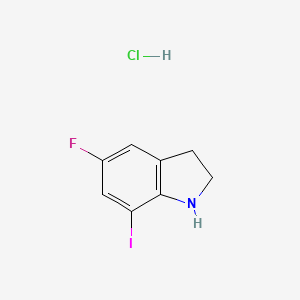
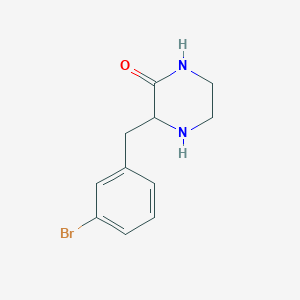
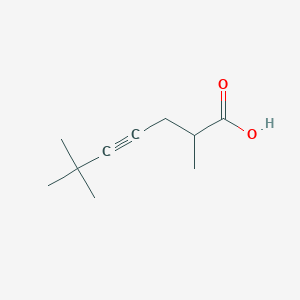

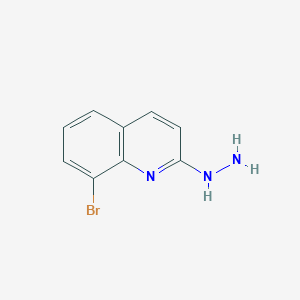
![2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13680993.png)
![7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13680998.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)
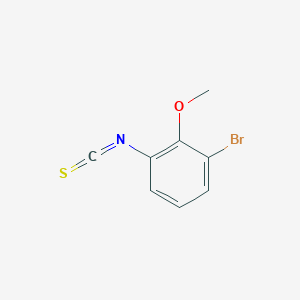
![2-(Trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B13681012.png)
